molecular formula C19H23NO2 B2715377 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide CAS No. 450390-56-4

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide

Cat. No.: B2715377
CAS No.: 450390-56-4
M. Wt: 297.398
InChI Key: OBRCLIBNGOVHHY-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide is a benzamide derivative characterized by a trisubstituted benzene ring (2,4,6-trimethyl groups) and an isopropoxy-substituted phenylamine moiety. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, substituent effects, and structure-activity relationships (SAR).

Properties

IUPAC Name

2,4,6-trimethyl-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12(2)22-17-8-6-16(7-9-17)20-19(21)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRCLIBNGOVHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,4,6-trimethylbenzoic acid, which can be synthesized by reacting sym-trimethyl benzene with a catalyst and carbon dioxide gas . This intermediate is then converted into the desired benzamide through a series of reactions, including acylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Substituent Variations on the Benzene Ring

  • Main Compound : The 2,4,6-trimethylbenzamide core provides steric hindrance and lipophilicity, while the isopropoxy group at the para position of the aniline moiety introduces moderate polarity.
  • Analog 2 : 4-Bromo-N-(2-nitrophenyl)benzamide () replaces methyl groups with bromine and nitro substituents, increasing electrophilicity and π-π stacking capacity .
Table 1: Structural Features of Key Analogs
Compound Benzamide Substituents Aniline Substituents Key Functional Groups
Main Compound 2,4,6-Trimethyl 4-(Propan-2-yloxy)phenyl Amide, Ether
Compound 8 () Benzamide 4-(Propan-2-yloxy)phenyl Amide, Ether, Hydroxyalkyl
4-Bromo-N-(2-nitrophenyl) 4-Bromo 2-Nitrophenyl Amide, Nitro, Bromine

Key Reaction Steps

  • Friedel-Crafts Acylation : Used in for sulfonylbenzamide derivatives, this method could apply to introducing methyl groups on the benzene ring .
  • Amide Coupling : Similar to ’s synthesis of mosapride metabolites, coupling 2,4,6-trimethylbenzoyl chloride with 4-(propan-2-yloxy)aniline would likely yield the target compound .

Antibacterial and Antistaphylococcal Insights

  • demonstrates that trifluoromethyl (CF₃) substituents enhance antistaphylococcal activity (e.g., compound 1: MIC = 1 µg/mL against MRSA). In contrast, elongation of alkyl chains (e.g., compound 2 vs. 4) reduces potency, emphasizing the importance of compact substituents . The main compound’s methyl and isopropoxy groups may balance lipophilicity and steric effects for antimicrobial activity.

Serotonin Receptor Activity

  • ’s mosapride metabolites show reduced 5-HT₄ receptor agonism compared to the parent drug, highlighting that electron-withdrawing groups (e.g., fluoro, nitro) modulate receptor binding . The main compound’s methyl and ether groups, being electron-donating, may favor different interaction profiles.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: and note that amide C=O stretches appear at 1663–1682 cm⁻¹, while C=S (in thioureas) absorbs at 1243–1258 cm⁻¹ . The main compound’s IR spectrum would lack C=S bands but show strong amide I/II vibrations.
  • ¹H NMR : Fluorinated benzamides () exhibit complex splitting due to coupling with adjacent protons, whereas the main compound’s methyl groups would simplify aromatic proton signals .

Solubility and Bioavailability

  • The morpholine-sulfonyl group in ’s sulfonamide analog increases polarity and aqueous solubility compared to benzamides . The main compound’s isopropoxy group may enhance membrane permeability but reduce solubility relative to sulfonamides.

Biological Activity

2,4,6-Trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C18H25NO2
  • Molecular Weight : 287.39 g/mol
  • IUPAC Name : 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide

Research indicates that 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in cellular signaling pathways. For instance, similar compounds have been shown to interact with phospholipase C (PLC), leading to increased vascular smooth muscle reactivity .
  • Apoptotic Induction : The compound may induce apoptosis in certain cell types, which could be beneficial in cancer treatment by promoting the death of malignant cells .
  • Calcium Modulation : Studies suggest that the compound enhances calcium influx in vascular smooth muscle cells, which could play a role in modulating vascular tone and reactivity .

Anticancer Properties

In vitro studies have demonstrated that 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several research articles.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest
A54910.0Inhibition of proliferation

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Vascular Smooth Muscle Reactivity :
    A study conducted on isolated rat tail arteries demonstrated that treatment with the compound significantly increased vascular reactivity in both untreated and lipopolysaccharide-pre-treated arteries. This effect was attributed to enhanced calcium influx from intracellular stores .
  • Anticancer Efficacy in Breast Cancer Models :
    In a controlled experiment involving MCF-7 breast cancer cells, the compound was shown to significantly reduce cell viability through apoptotic pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy :
    A comprehensive evaluation of the compound's antimicrobial activity revealed its potential as a novel antimicrobial agent against resistant strains of bacteria, highlighting its relevance in combating antibiotic resistance.

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